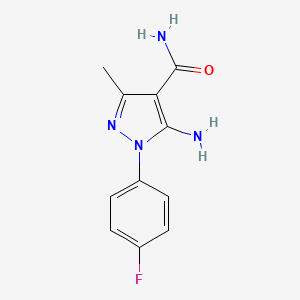

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide

Übersicht

Beschreibung

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C11H11FN4O and its molecular weight is 234.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is the Mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as inflammation, differentiation, cell growth, and apoptosis.

Biochemical Pathways

Given its target, it is likely to impact pathways related to inflammation, cell growth, and apoptosis .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific cellular context. Given its target, it could potentially affect cellular growth and survival, as well as inflammatory responses .

Biochemische Analyse

Biochemical Properties

5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. . This interaction is crucial as p38 MAP kinase is involved in the regulation of inflammatory responses and cellular stress. The compound binds to the ATP binding pocket of the unphosphorylated p38alpha, forming a unique hydrogen bond with threonine 106, which contributes to its selectivity and potency .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound inhibits the activity of p38 MAP kinase, leading to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators . This inhibition can result in decreased cellular stress responses and altered gene expression patterns, ultimately affecting cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s primary mechanism of action involves the inhibition of p38 MAP kinase by binding to its ATP binding pocket . This binding prevents the phosphorylation and activation of downstream targets, thereby inhibiting the kinase’s activity. Additionally, the compound’s interaction with threonine 106 enhances its selectivity and potency, making it a highly effective inhibitor of p38 MAP kinase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, potentially altering its efficacy and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits p38 MAP kinase activity without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by hepatic enzymes, including cytochrome P450 isoforms . These metabolic processes can affect the compound’s bioavailability, efficacy, and potential for adverse effects. Additionally, the compound’s interaction with metabolic enzymes may alter metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic anion-transporting polypeptides (OATPs) and other membrane transporters, facilitating its uptake and distribution . These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall pharmacokinetic profile and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized within the cytoplasm, where it interacts with p38 MAP kinase and other target proteins . Additionally, post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its efficacy and impact on cellular processes.

Biologische Aktivität

5-Amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an amino group, a fluorophenyl group, and a carboxamide moiety. Its molecular formula is C10H10FN5O, with a molecular weight of 225.22 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : It has been evaluated for its potential in reducing inflammation through inhibition of cyclooxygenase enzymes.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its therapeutic effects.

The biological activity of this pyrazole derivative is primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Cell Cycle Arrest : It has been reported to induce cell cycle arrest in the G2/M phase, particularly in cancer cells, suggesting its potential as a chemotherapeutic agent.

Anticancer Activity

A study evaluated the effect of this compound on different cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Effect on Cell Cycle |

|---|---|---|

| HeLa | 0.08 | G2/M Arrest |

| HepG2 | 12.07 | G2/M Arrest |

| MCF7 | 5.50 | G2/M Arrest |

The compound exhibited potent inhibition of tubulin polymerization, which is critical for cell division .

Anti-inflammatory Activity

In another study, the compound was tested for its ability to inhibit COX enzymes:

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 5.40 |

| COX-2 | 0.01 |

| 5-LOX | 1.78 |

These results suggest that it possesses superior anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The antioxidant capacity was assessed using various assays (ABTS, FRAP):

| Assay Type | Result |

|---|---|

| ABTS | High |

| FRAP | Moderate |

These findings indicate that the compound can scavenge free radicals effectively, contributing to its overall therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that 5-amino-1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide exhibits significant anticancer properties. It has been evaluated for its effectiveness against various cancer cell lines, including breast and lung cancer. The compound's mechanism of action appears to involve the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival. For instance, a study demonstrated that this compound could inhibit the activity of the protein kinase B pathway, which is often dysregulated in cancer .

Anti-inflammatory Properties

In addition to its anticancer potential, this pyrazole derivative has shown promise as an anti-inflammatory agent. Research indicates that it can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation, making it a candidate for treating conditions like rheumatoid arthritis and other inflammatory diseases .

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Science

Herbicide Development

The compound's unique structure has led to its investigation as a potential herbicide. Its ability to inhibit specific enzymes involved in plant growth pathways could make it effective against certain weed species. Field trials are ongoing to assess its efficacy and safety in agricultural settings, with promising preliminary results indicating reduced weed biomass without harming crop yields .

Pesticide Formulation

Furthermore, this compound is being explored for use in pesticide formulations. Its effectiveness against a range of pests, combined with its relatively low toxicity to non-target organisms, positions it as a viable candidate for environmentally friendly pest control solutions .

Materials Science

Synthesis of Novel Polymers

In materials science, this compound is being utilized in the synthesis of novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. Researchers are investigating its use in creating advanced materials for applications ranging from aerospace to biomedical devices .

Case Studies

Eigenschaften

IUPAC Name |

5-amino-1-(4-fluorophenyl)-3-methylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-6-9(11(14)17)10(13)16(15-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3,(H2,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMIHMELITRTURF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)N)N)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.